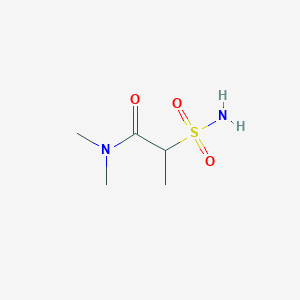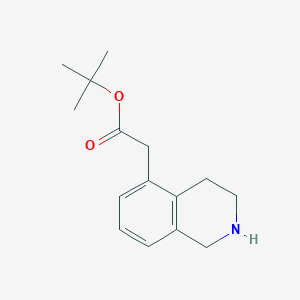![molecular formula C12H15NO B13223491 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one](/img/structure/B13223491.png)
3-[4-(Aminomethyl)phenyl]cyclopentan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Aminomethyl)phenyl]cyclopentan-1-one is an organic compound with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol . This compound is characterized by a cyclopentanone ring substituted with a phenyl group that has an aminomethyl group attached to it. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one typically involves the reaction of cyclopentanone with 4-(aminomethyl)phenylboronic acid under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reactors, continuous flow systems, and automated purification processes to handle the increased volume of reactants and products.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Aminomethyl)phenyl]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
3-[4-(Aminomethyl)phenyl]cyclopentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-[4-(Aminomethyl)phenyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The cyclopentanone ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)cyclopentan-1-one: Similar structure but with the aminomethyl group attached to a different position on the cyclopentanone ring.
4-(Aminomethyl)-1-methylpyrrolidin-2-one: Contains a pyrrolidinone ring instead of a cyclopentanone ring.
1-(4-Aminomethyl-phenyl)-pyrrolidin-2-one hydrochloride: Similar aminomethyl-phenyl structure but with a pyrrolidinone ring and hydrochloride salt form.
Uniqueness
3-[4-(Aminomethyl)phenyl]cyclopentan-1-one is unique due to its specific substitution pattern and the presence of both a cyclopentanone ring and an aminomethyl-phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H15NO |
|---|---|
Poids moléculaire |
189.25 g/mol |
Nom IUPAC |
3-[4-(aminomethyl)phenyl]cyclopentan-1-one |
InChI |
InChI=1S/C12H15NO/c13-8-9-1-3-10(4-2-9)11-5-6-12(14)7-11/h1-4,11H,5-8,13H2 |
Clé InChI |
TVQJIVURJBJWFK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC1C2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


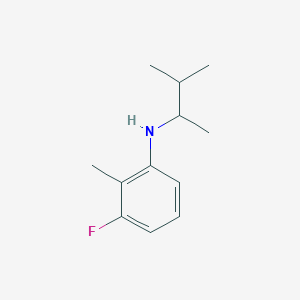
![3-(Trifluoromethyl)-1-oxa-2,6-diazaspiro[4.5]dec-2-ene](/img/structure/B13223426.png)
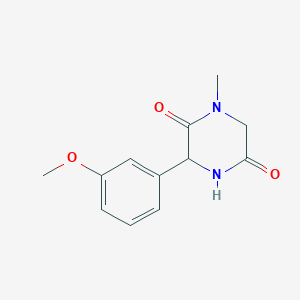
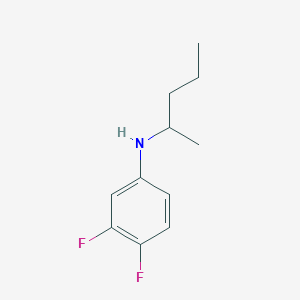

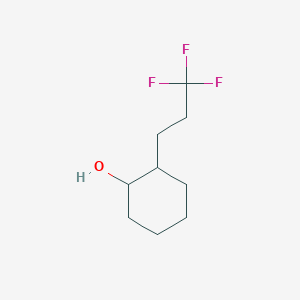
![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)
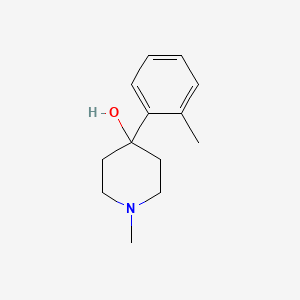
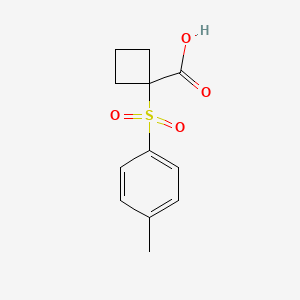
![3-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]piperidin-3-ol](/img/structure/B13223461.png)
![2-Amino-5,6-dimethoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13223465.png)
